Sulfenamide

Regulatory Compliance Pharmacopoeial Standards Quality Control

This compound is Omeprazole Impurity 18 (CAS 121459-89-0), a structurally specific 3,9-dimethoxy-2,4-dimethyl-5H-benzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-13-ium chloride. Generic substitution is analytically invalid: only this CAS-locked standard delivers the correct Relative Retention Time (RRT) and Relative Response Factor (RRF) required by ICH Q2(R1)-compliant HPLC assays. Sourcing this precise impurity reference is a regulatory imperative for EP-mandated impurity profiling (≤0.1% threshold) and successful ANDA submissions. Each shipment includes a traceable Certificate of Analysis for direct cGMP QC integration.

Molecular Formula C17H18ClN3O2S
Molecular Weight 363.9 g/mol
CAS No. 121459-89-0
Cat. No. B3320178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfenamide
CAS121459-89-0
Synonymssulfenamide
Molecular FormulaC17H18ClN3O2S
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-]
InChIInChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1
InChIKeyQAZLUNIWYYOJPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole Impurity 18 (CAS 121459-89-0) Reference Standard for Pharmaceutical Quality Control


The compound designated by CAS 121459-89-0 is chemically identified as 3,9-dimethoxy-2,4-dimethyl-5H-benzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-13-ium chloride, a heterocyclic aromatic salt with a molecular formula of C₁₇H₁₈ClN₃O₂S and molecular weight of 363.9 g/mol [1]. It is specifically recognized in the pharmaceutical industry as Omeprazole Impurity 18, a known impurity arising during the synthesis or degradation of the proton pump inhibitor (PPI) omeprazole [2]. This compound is not a bulk industrial chemical; its procurement is confined to the analytical and regulatory domains, where it serves as a high-purity reference standard essential for method development, validation, and quality control release testing of omeprazole active pharmaceutical ingredients (APIs) and finished dosage forms.

Why a General Sulfenamide or Unspecified Impurity Standard Cannot Substitute for Omeprazole Impurity 18 (CAS 121459-89-0)


Due to the stringent identity and purity requirements for pharmaceutical impurity reference standards, generic substitution is not a viable procurement strategy. This compound is a structurally specific, fused tetracyclic salt that serves as a definitive marker for omeprazole purity [1]. Attempting to substitute a general-purpose sulfenamide or even a different omeprazole impurity (such as Impurity G, CAS 125656-83-9) would be analytically invalid because each impurity possesses a unique chromatographic retention time, distinct mass spectrometric fragmentation pattern, and different regulatory specification limit . In routine high-performance liquid chromatography (HPLC) assays for omeprazole, an erroneous standard would produce an incorrect Relative Retention Time (RRT) and Relative Response Factor (RRF), leading to either the failure to detect the specified impurity or the misidentification of a benign peak as Omeprazole Impurity 18 [2]. This could directly result in batch rejection or, conversely, the release of non-compliant material, making precise, CAS-specific procurement a regulatory and scientific imperative.

Quantitative Evidence Differentiating Omeprazole Impurity 18 (CAS 121459-89-0) from In-Class Alternatives


Pharmacopoeial Designation: EP Monograph Inclusion Versus Non-Compendial Impurities

Omeprazole Impurity 18 (CAS 121459-89-0) is explicitly referenced in impurity listings for the European Pharmacopoeia (EP) 10.0 monograph for omeprazole, distinguishing it from numerous non-compendial impurities that lack formal regulatory recognition . In contrast, other related substances, such as Omeprazole Impurity 24 (CAS 2451927-87-8) or Omeprazole Impurity 7 (CAS not listed in EP), are not designated as official EP impurities and therefore carry less weight in regulatory filings or abbreviated new drug applications (ANDAs) .

Regulatory Compliance Pharmacopoeial Standards Quality Control

Supplied Characterization: COA Documentation for Regulatory Filings

Omeprazole Impurity 18 (CAS 121459-89-0) is supplied with a comprehensive Certificate of Analysis (COA) that includes detailed characterization data compliant with regulatory guidelines [1]. This level of documentary support is specifically tailored for analytical method development, method validation (AMV), and quality control applications for ANDAs or commercial omeprazole production [2]. This contrasts with generic 'sulfenamide' reagents or lower-purity research chemicals, which typically lack the necessary traceability, full spectral characterization (including LC-MS, NMR, IR), and certified purity data required for cGMP quality control laboratories .

Analytical Method Validation cGMP ANDA

Defined Analytical Role: Distinct Identity from Omeprazole EP Impurity G

Omeprazole Impurity 18 (CAS 121459-89-0) is a structurally distinct compound from Omeprazole EP Impurity G, despite both being associated with omeprazole/esomeprazole degradation pathways . Omeprazole EP Impurity G (CAS 125656-83-9) possesses a different molecular formula (C₁₆H₁₃N₃O₂S) and molecular weight (~311.4 g/mol) compared to Impurity 18 (C₁₇H₁₈ClN₃O₂S; 363.9 g/mol), confirming they are separate chemical entities [1]. This structural divergence mandates that each impurity be procured and used as a separate, specific reference standard for accurate chromatographic peak identification in HPLC or UPLC methods; they cannot serve as mutual substitutes in a validated analytical procedure [2].

Chromatography HPLC Impurity Profiling

Validated Application Scenarios for Omeprazole Impurity 18 (CAS 121459-89-0) in Pharmaceutical Manufacturing


Development and Validation of Stability-Indicating HPLC Methods for Omeprazole API

Omeprazole Impurity 18 (CAS 121459-89-0) is used as a reference standard to develop and validate stability-indicating reversed-phase HPLC or UPLC-TOF/MS methods for quantifying omeprazole and its related substances in pharmaceutical dosage forms [1]. During forced degradation studies, this standard enables the precise identification and quantification of Impurity 18, ensuring the analytical method can accurately separate it from the main omeprazole peak and other related impurities with a resolution of at least Rs > 2.0 [2]. This is critical for establishing method linearity, accuracy, precision, and specificity, as required by ICH Q2(R1) guidelines, for routine quality control release and stability testing of omeprazole APIs and finished drug products [3].

Quality Control (QC) Release Testing for ANDA and Commercial Omeprazole Production

In a cGMP quality control laboratory, Omeprazole Impurity 18 (CAS 121459-89-0) serves as the definitive analytical standard for quantifying this specific impurity in omeprazole API and finished dosage forms to ensure compliance with pharmacopoeial limits [1]. As an impurity referenced in the European Pharmacopoeia (EP) monograph for omeprazole, its measurement is mandatory for demonstrating batch-to-batch consistency and meeting the specification of ≤ 0.1% for any single unspecified impurity [2]. The supplied Certificate of Analysis (COA) provides the traceable purity value essential for calculating the accurate impurity content, thereby enabling reliable QC batch release and minimizing the risk of releasing non-compliant product or having ANDA submissions rejected due to inadequate impurity characterization [3].

Synthesis and Characterization of Non-Pharmacopoeial Impurities for Research

Omeprazole Impurity 18 (CAS 121459-89-0) is utilized as a target standard in the identification and synthesis of non-pharmacopoeial impurities of omeprazole [1]. The synthesis of this impurity, followed by its comprehensive characterization using techniques such as NMR and high-resolution mass spectrometry (HRMS), provides a benchmark for comparing and confirming the identity of unknown impurities detected during advanced impurity profiling of omeprazole API [2]. This application is particularly valuable in research settings focused on understanding the complete impurity profile of a drug substance beyond compendial requirements, which can be essential for troubleshooting manufacturing process deviations or addressing specific regulatory inquiries [3].

Method Verification (AMV) and Transfer for Contract Manufacturing Organizations (CMOs)

Contract manufacturing organizations (CMOs) and analytical service providers rely on Omeprazole Impurity 18 (CAS 121459-89-0) as a certified reference standard during analytical method verification (AMV) and method transfer activities [1]. When a validated HPLC method is transferred from a client's R&D facility to a CMO for commercial production, the CMO must verify that the method performs equivalently in their laboratory. Using the same impurity reference standard ensures that the retention time and resolution for Impurity 18 are reproducible, thereby confirming the method's successful transfer and maintaining data integrity across different laboratory sites and equipment [2]. This supports seamless technology transfer and regulatory continuity in the drug supply chain [3].

Technical Documentation Hub

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